molecular formula C11H11NO5 B14547538 But-2-yn-1-ol;3-nitrobenzoic acid CAS No. 61898-66-6

But-2-yn-1-ol;3-nitrobenzoic acid

Cat. No.: B14547538
CAS No.: 61898-66-6
M. Wt: 237.21 g/mol
InChI Key: JVMJSRIAXAHBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-2-yn-1-ol (C₄H₆O) is an alkyne alcohol with a terminal hydroxyl group. Its structure includes a triple bond between C2 and C3, making it highly reactive in organic synthesis.

3-Nitrobenzoic Acid (C₇H₅NO₄; CAS 121-92-6) is a nitroaromatic compound with a nitro group (-NO₂) at the meta position of the benzene ring and a carboxylic acid (-COOH) group. It appears as off-white to yellowish crystals with a melting point of 131–141°C . It is moderately soluble in polar organic solvents and exhibits a vapor pressure of ~1.90 × 10⁻³ Pa at ambient temperatures . As an industrial intermediate, it is used in pharmaceuticals, dyes, and polymer synthesis . Its environmental persistence and toxicity necessitate studies on biodegradation and adsorption .

Mechanism of Action

The mechanism of action for But-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of an alkyne functional group. This allows it to undergo polymerization, oxidation, and other reactions .

For 3-nitrobenzoic acid , the presence of the nitro group and carboxylic acid group influences its reactivity. The nitro group is electron-withdrawing, which increases the acidity of the compound and affects its behavior in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Analogues of 3-Nitrobenzoic Acid

2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid
  • Adsorption Capacity : Activated carbon adsorption studies show that 3-nitrobenzoic acid has a lower maximum adsorption (0.24 mmol/g) compared to its ortho (2-nitro) and para (4-nitro) isomers. This difference is attributed to steric hindrance and electronic effects of the nitro group’s position .
  • Solubility : In organic solvents, 3-nitrobenzoic acid’s solubility follows the order: acetone > ethyl acetate > benzene. Its solubility in benzene at 25°C is ~0.006 mol/L, lower than 4-nitrobenzoic acid due to reduced hydrogen-bonding capacity .
  • Biodegradation: The dioxygenase enzyme MnbAB from Comamonas sp. JS46 preferentially degrades 3-nitrobenzoic acid over its isomers. Substrate specificity studies reveal that substituents like hydroxy or amino groups at the nitro group’s ortho position reduce enzymatic activity by 60–80% .
Methyl 3-Nitrobenzoate
  • Synthesis: Methyl esterification of 3-nitrobenzoic acid with methanol enhances its volatility for gas chromatography applications. The ester derivative is synthesized via acid-catalyzed esterification .
  • Applications : Used as a precursor in pharmaceutical synthesis, such as antidiabetic sulfamoyl benzamide derivatives .

Comparison with Non-Nitroaromatic Acids

  • Benzoic Acid : The nitro group in 3-nitrobenzoic acid reduces its pKa (~3.75) compared to benzoic acid (pKa ~4.2), increasing acidity due to the electron-withdrawing nitro group .
  • Furan-2-carboxylic Acid : Unlike 3-nitrobenzoic acid, furan-2-carboxylic acid (C₅H₄O₃) has lower thermal stability (melting point 60°C vs. 131–141°C) and higher solubility in water (60 g/L vs. ~5 g/L) .

Data Tables

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

Property 2-Nitrobenzoic Acid 3-Nitrobenzoic Acid 4-Nitrobenzoic Acid
Melting Point (°C) 147–149 131–141 242–244
logP (Octanol-Water) 1.85 2.89 1.72
Solubility in Acetone (mol/L) 0.12 0.15 0.18
Adsorption on GAC (mmol/g) 0.28 0.24 0.31

Table 2: Biodegradation Activity of MnbAB Dioxygenase

Substrate Relative Activity (%)
3-Nitrobenzoic Acid 100
4-Nitrobenzoic Acid 35
2-(4-Nitrophenyl)acetic Acid 45
3-Nitro-2-hydroxybenzoic Acid 22

Research Findings

  • Environmental Impact: 3-Nitrobenzoic acid is resistant to hydrolysis but susceptible to microbial degradation via MnbAB, which releases nitrous acid (HNO₂) as a byproduct .
  • Synthetic Applications : It serves as a key intermediate in antidiabetic drug candidates, where its sulfonamide derivatives exhibit glucokinase activation .
  • Analytical Challenges : Discrepancies in vapor pressure measurements (e.g., 1.90 × 10⁻³ Pa vs. 5.05 × 10⁻³ Pa) highlight the need for standardized methods .

Properties

CAS No.

61898-66-6

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

but-2-yn-1-ol;3-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C4H6O/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-3-4-5/h1-4H,(H,9,10);5H,4H2,1H3

InChI Key

JVMJSRIAXAHBNK-UHFFFAOYSA-N

Canonical SMILES

CC#CCO.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.